Acyclovir Impurity H

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

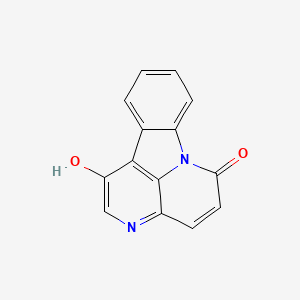

Acyclovir Impurity H is an impurity of Acyclovir . Acyclovir is an antiviral drug used for the treatment of infections caused by herpes simplex virus and herpes zoster virus . It acts via inhibiting the production of the virus’ DNA .

Molecular Structure Analysis

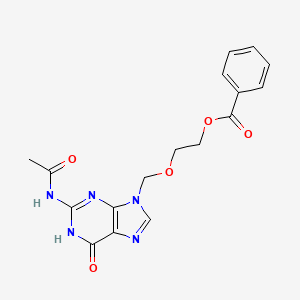

The molecular formula of this compound is C17H17N5O5 . The molecular weight is 371.353 . The IUPAC name is 2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]ethyl benzoate .

Applications De Recherche Scientifique

Mechanism of Action and Pharmacokinetics

Acyclovir's selective biological activity results in the inhibition of herpesvirus replication at much lower concentrations than those affecting mammalian cellular functions. It has a plasma half-life of approximately three hours in humans, indicating rapid clearance primarily through the kidneys. Such pharmacokinetics and toxicity profiles underline acyclovir's targeted efficacy against viral infections with minimal host toxicity (Brigden & Whiteman, 1983).

Metabolism and Disposition Differences

Significant species differences in the absorption, metabolism, and elimination of acyclovir have been observed. For instance, gastrointestinal absorption is limited in rats and primates compared to dogs and mice. Such studies highlight the importance of considering species-specific responses in drug development and the potential for varying therapeutic effects across different organisms (de Miranda & Good, 1992).

Resistance Development

Long-term administration of acyclovir can lead to the development of drug resistance, especially in immunocompromised hosts. Surveillance of HSV drug-resistance is recommended in such populations to adapt antiviral treatment effectively. This points to the ongoing need for research into resistance mechanisms and alternative therapies (Andrei & Snoeck, 2013).

Delivery Systems and Bioavailability

Efforts to enhance acyclovir's bioavailability have led to the development of various delivery systems, including nanocarriers for non-invasive pathways. Such innovations aim to improve therapeutic efficacy, particularly for diseases with poor prognosis like herpes simplex encephalitis (Assis et al., 2021).

Clinical Applications and Efficacy

Acyclovir has shown efficacy in ocular herpes simplex management, demonstrating clear therapeutic effects with low host toxicity. The potential for systemic use and the effect on HSV latency are areas of ongoing evaluation (Koliopoulos, 1984).

Mécanisme D'action

Target of Action

Acyclovir Impurity H, like Acyclovir, primarily targets the herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV) . These viruses are responsible for conditions such as cold sores, genital herpes, chickenpox, and shingles. The primary target within these viruses is the viral thymidine kinase (TK) enzyme , which is crucial for viral DNA replication.

Mode of Action

This compound, being structurally similar to Acyclovir, is expected to have a similar mode of action. After intracellular uptake, it is converted to its monophosphate form by the virally-encoded thymidine kinase . The monophosphate derivative is then converted to the active triphosphate form by cellular enzymes .

The triphosphate form of this compound competitively inhibits viral DNA polymerase by acting as an analog to deoxyguanosine triphosphate (dGTP) . This results in the termination of the growing viral DNA chain, as the absence of a 3’ hydroxyl group prevents the attachment of additional nucleosides . It also inactivates the viral DNA polymerase .

Biochemical Pathways

The biochemical pathway affected by this compound is the DNA replication pathway of the herpes simplex and varicella-zoster viruses. By inhibiting the viral DNA polymerase and causing premature termination of the viral DNA chain, this compound effectively stops the replication of the viral DNA .

Pharmacokinetics

Acyclovir is primarily eliminated through renal excretion, and its clearance and half-life are dependent on renal function . After oral administration, the bioavailability of Acyclovir is approximately 20% . Acyclovir is readily hemodialysable, with a single hemodialysis reducing Acyclovir concentrations by 60% .

Result of Action

The result of the action of this compound is the inhibition of viral DNA replication, leading to the termination of the viral life cycle . This results in the reduction of symptoms associated with herpes simplex and varicella-zoster virus infections.

Action Environment

The action of this compound, like Acyclovir, is influenced by factors such as renal function, which affects the drug’s clearance and half-life . Furthermore, the drug’s efficacy can be influenced by the patient’s immune status, as the drug relies on virally-encoded thymidine kinase for its activation . The drug’s stability could be affected by factors such as storage conditions and the pH of the solution .

Analyse Biochimique

Biochemical Properties

Acyclovir Impurity H plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in nucleotide metabolism, such as thymidine kinase and DNA polymerase . These interactions can affect the synthesis and repair of DNA, potentially leading to alterations in cellular function.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the replication of viral DNA by interfering with the activity of viral DNA polymerase . This inhibition can lead to a decrease in viral load and an improvement in clinical symptoms.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of viral DNA polymerase, preventing the incorporation of nucleotides into the growing DNA chain . This inhibition results in the termination of viral DNA synthesis and the suppression of viral replication.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into other compounds over time, which may have different biological activities . Long-term exposure to this compound can also lead to changes in cellular function, such as alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At high doses, it can cause toxic or adverse effects, such as cytotoxicity and apoptosis . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to nucleotide metabolism. It interacts with enzymes such as thymidine kinase and DNA polymerase, affecting the synthesis and repair of DNA . These interactions can influence metabolic flux and metabolite levels, potentially leading to changes in cellular function.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific tissues can affect its biological activity and potential toxicity.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of this compound within the nucleus, for example, can enhance its ability to interact with DNA polymerase and inhibit viral DNA synthesis.

Propriétés

IUPAC Name |

2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]ethyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O5/c1-11(23)19-17-20-14-13(15(24)21-17)18-9-22(14)10-26-7-8-27-16(25)12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H2,19,20,21,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOFZBWWLLRALZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COCCOC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

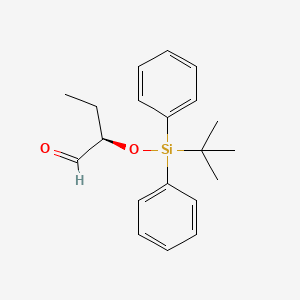

![(2R)-2-[tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-ynal](/img/structure/B565786.png)

![(2R)-2-[Tert-butyl(diphenyl)silyl]oxybutan-1-ol](/img/structure/B565794.png)

![(1R)-1-[(5R)-3,6-Dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl]-2-methylpropan-1-ol](/img/structure/B565796.png)